molecular formula C11H11NO2 B14836157 2-Cyclopropoxy-5-methoxybenzonitrile

2-Cyclopropoxy-5-methoxybenzonitrile

Cat. No.: B14836157
M. Wt: 189.21 g/mol
InChI Key: ZTCKCIJNDHCKEZ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-methoxybenzonitrile: is an organic compound with the molecular formula C11H11NO2 . It is a derivative of benzonitrile, featuring a cyclopropoxy group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-methoxybenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol or a methoxy reagent under appropriate conditions.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Cyclopropylbenzonitrile: Lacks the methoxy group, affecting its electronic properties.

    5-Methoxybenzonitrile: Lacks the cyclopropoxy group, altering its reactivity.

Uniqueness

2-Cyclopropoxy-5-methoxybenzonitrile is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-cyclopropyloxy-5-methoxybenzonitrile

InChI

InChI=1S/C11H11NO2/c1-13-10-4-5-11(8(6-10)7-12)14-9-2-3-9/h4-6,9H,2-3H2,1H3

InChI Key

ZTCKCIJNDHCKEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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